3-Methoxy-2-phenyl-1H-pyrrole
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Overview
Description
3-Methoxy-2-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The presence of a methoxy group at the third position and a phenyl group at the second position makes this compound unique. Pyrrole derivatives are known for their biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenyl-1H-pyrrole can be achieved through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents to introduce the methoxy and phenyl groups.
Another method involves the reaction of phenylacetylene with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to yield ethyl-3-phenyl-1H-pyrrole-2-carboxylate, which can then be further modified to introduce the methoxy group .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the pyrrole ring under milder conditions and with greater efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
3-Methoxy-2-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, which lacks the methoxy and phenyl substituents.
2-Phenyl-1H-pyrrole: Similar to 3-Methoxy-2-phenyl-1H-pyrrole but without the methoxy group.
3-Methoxy-1H-pyrrole: Similar but lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both the methoxy and phenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
62524-30-5 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methoxy-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H11NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3 |
InChI Key |
JVWRVEJAJGDACC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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